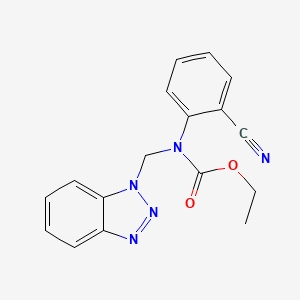
ethyl 1H-1,2,3-benzotriazol-1-ylmethyl(2-cyanophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1H-1,2,3-benzotriazol-1-ylmethyl(2-cyanophenyl)carbamate is a synthetic organic compound with the molecular formula C17H15N5O2 It is known for its unique structure, which includes a benzotriazole moiety, a cyanophenyl group, and an ethyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1H-1,2,3-benzotriazol-1-ylmethyl(2-cyanophenyl)carbamate typically involves the reaction of 1H-1,2,3-benzotriazole with ethyl chloroformate and 2-cyanophenylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1H-1,2,3-benzotriazol-1-ylmethyl(2-cyanophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The benzotriazole moiety can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 1H-1,2,3-benzotriazol-1-ylmethyl(2-cyanophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an additive in industrial processes.
Mechanism of Action
The mechanism of action of ethyl 1H-1,2,3-benzotriazol-1-ylmethyl(2-cyanophenyl)carbamate involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The cyanophenyl group may interact with biological receptors, influencing cellular signaling pathways. Overall, the compound’s effects are mediated through its ability to form stable complexes with various biomolecules.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Benzotriazole: A simpler analog without the ethyl carbamate and cyanophenyl groups.
Ethyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)carbamate: Lacks the cyanophenyl group.
Benzyl N-[1-(1H-1,2,3-benzotriazol-1-yl)ethyl]carbamate: Contains a benzyl group instead of the ethyl group.
Uniqueness
Ethyl 1H-1,2,3-benzotriazol-1-ylmethyl(2-cyanophenyl)carbamate is unique due to the presence of both the cyanophenyl and ethyl carbamate groups, which confer distinct chemical and biological properties
Properties
CAS No. |
876946-41-7 |
|---|---|
Molecular Formula |
C17H15N5O2 |
Molecular Weight |
321.33 g/mol |
IUPAC Name |
ethyl N-(benzotriazol-1-ylmethyl)-N-(2-cyanophenyl)carbamate |
InChI |
InChI=1S/C17H15N5O2/c1-2-24-17(23)21(15-9-5-3-7-13(15)11-18)12-22-16-10-6-4-8-14(16)19-20-22/h3-10H,2,12H2,1H3 |
InChI Key |
YFITZMNYZKKQIV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(CN1C2=CC=CC=C2N=N1)C3=CC=CC=C3C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















